CID 162834
Overview
Description
CID 162834 is a useful research compound. Its molecular formula is C11H11ClN4O2 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 162834 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 162834 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Function Control in Cells
CID is used to study biological processes with precision and spatiotemporal resolution. It has applications in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation in Mammals
Engineered PROTAC-CID systems offer versatile tools for gene regulation and editing in human cells and mice. These systems can fine-tune gene expression and multiplex biological signals (Ma et al., 2023).
Reversible Protein Localization
A photocaged-photocleavable CID system offers a novel method for rapidly activating and deactivating protein dimerization using light, with applications in controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
HSCT for Primary Combined Immunodeficiency
CID in allogeneic hematopoietic stem cell transplantation shows promise for treating combined immunodeficiencies. CD45RA depletion using magnetic CD45RA beads in this context has shown positive outcomes (Touzot et al., 2015).
Solving Cell Biology Problems
CID has been instrumental in addressing various issues in cell biology, such as lipid second messengers and small GTPases. It has improved specificity and allows manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Barley
In agriculture, CID, specifically carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in barley under various conditions (Anyia et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQODZAOSWNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 162834 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.